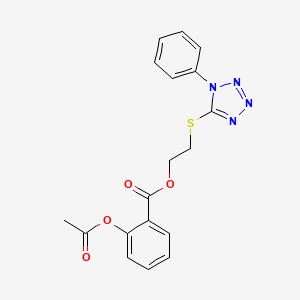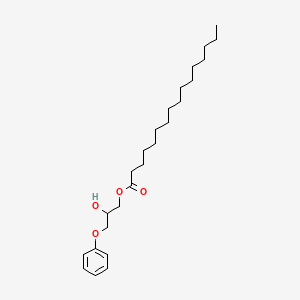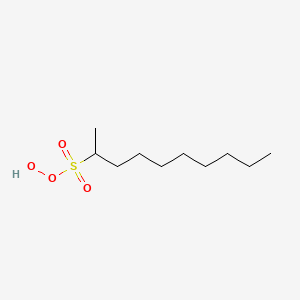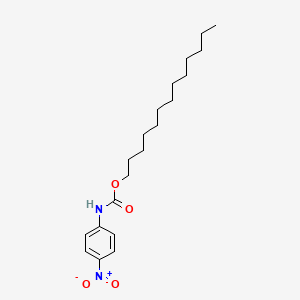
(Z)-3-hydroxy-2-phenyldiazenylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, 3-oxo-2-(phenylhydrazono)- is a chemical compound with the molecular formula C10H11N3O2 It is known for its unique structure, which includes a phenylhydrazono group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 3-oxo-2-(phenylhydrazono)- typically involves the reaction of acetoacetanilide with phenylhydrazine. The reaction is carried out under acidic or basic conditions, depending on the desired yield and purity. The general reaction scheme is as follows:
Acetoacetanilide Preparation: Acetoacetanilide is synthesized by reacting acetoacetic acid with aniline in the presence of an acid catalyst.
Phenylhydrazone Formation: Acetoacetanilide is then reacted with phenylhydrazine to form Butanamide, 3-oxo-2-(phenylhydrazono)-. This reaction is typically carried out in ethanol or another suitable solvent, with the reaction mixture being heated to reflux for several hours.
Industrial Production Methods
Industrial production of Butanamide, 3-oxo-2-(phenylhydrazono)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 3-oxo-2-(phenylhydrazono)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the phenylhydrazono group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylhydrazono group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Ethanol, methanol, and dichloromethane are commonly used solvents for these reactions.
Major Products Formed
Oxidation: Oxidation typically yields oxo derivatives with altered functional groups.
Reduction: Reduction results in the formation of amine derivatives.
Substitution: Substitution reactions produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Butanamide, 3-oxo-2-(phenylhydrazono)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butanamide, 3-oxo-2-(phenylhydrazono)- involves its interaction with various molecular targets. The phenylhydrazono group can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetoacetanilide: A precursor in the synthesis of Butanamide, 3-oxo-2-(phenylhydrazono)-.
Phenylhydrazine: Another precursor used in the synthesis.
N-(2-Methoxyphenyl)-3-oxo-2-(phenylhydrazono)butanamide: A structurally similar compound with a methoxy group.
Uniqueness
Butanamide, 3-oxo-2-(phenylhydrazono)- is unique due to its specific phenylhydrazono group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(Z)-3-hydroxy-2-phenyldiazenylbut-2-enamide |
InChI |
InChI=1S/C10H11N3O2/c1-7(14)9(10(11)15)13-12-8-5-3-2-4-6-8/h2-6,14H,1H3,(H2,11,15)/b9-7-,13-12? |
InChI Key |
WUBFXAJSFLACFI-BTPDRLHJSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)N)/N=NC1=CC=CC=C1)/O |
Canonical SMILES |
CC(=C(C(=O)N)N=NC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine)](/img/structure/B14276503.png)
![5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde](/img/structure/B14276517.png)

![4,4'-[(Pyren-1-yl)azanediyl]diphenol](/img/structure/B14276523.png)
![N-[1-(3-Bromophenyl)ethenyl]acetamide](/img/structure/B14276524.png)
![3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane](/img/structure/B14276547.png)
![1,1'-[1-(4-Methylbenzene-1-sulfonyl)-2-nitroethene-1,2-diyl]dibenzene](/img/structure/B14276551.png)

![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)


